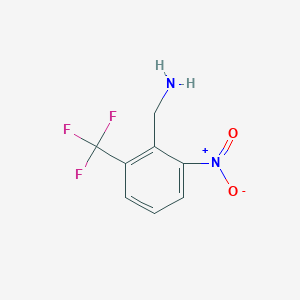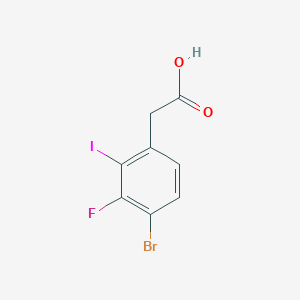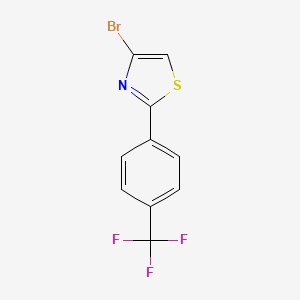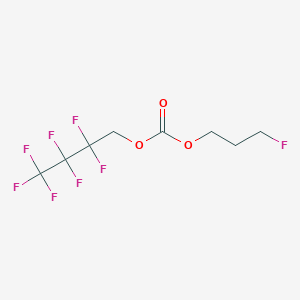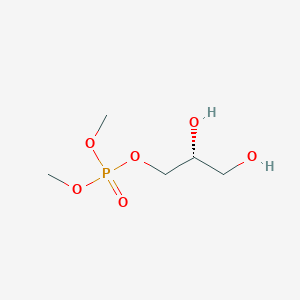
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring substituted with a tetrahydropyran group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol typically involves the reaction of naphthalene derivatives with tetrahydropyran. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with tetrahydropyran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of naphthalen-2-ol or tetrahydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler analog with a similar tetrahydropyran ring but lacking the naphthalene moiety.
Naphthalen-2-ol: Contains the naphthalene ring and hydroxyl group but lacks the tetrahydropyran substitution.
Uniqueness: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and tetrahydropyran group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
6-(oxan-4-yl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16O2/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-4,9-11,16H,5-8H2 |
Clé InChI |
YEEHQBCMDWRJLR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC3=C(C=C2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


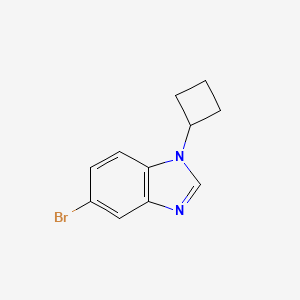
![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
